

# Kpc-2-IN-1 chemical properties

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## Compound of Interest

Compound Name: Kpc-2-IN-1

Cat. No.: B12396407

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An In-depth Technical Guide to the Chemical Properties and Inhibitory Action of **Kpc-2-IN-1**

## Introduction

**Kpc-2-IN-1** is a potent, boronic acid-based inhibitor of the *Klebsiella pneumoniae* carbapenemase-2 (KPC-2) enzyme.<sup>[1]</sup> The emergence of KPC-2, a class A serine  $\beta$ -lactamase, represents a significant threat to public health by conferring bacterial resistance to a broad spectrum of  $\beta$ -lactam antibiotics, including the "last-resort" carbapenems.<sup>[2][3][4]</sup> **KPC-2-IN-1** is designed to counteract this resistance mechanism, restoring the efficacy of conventional antibiotics. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of **Kpc-2-IN-1** for researchers, scientists, and drug development professionals.

## Core Chemical Properties of Kpc-2-IN-1

**Kpc-2-IN-1** is a triazole-substituted phenylboronic acid derivative.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Data	Reference
Chemical Name	Kpc-2-IN-1	[1]
Description	Boronic acid derivative	[1]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> BN <sub>3</sub> O <sub>2</sub> S	[1]
Molecular Weight	285.13 g/mol	[1]
CAS Number	2232877-85-7	[1]
SMILES	OB(C1=CC=CC(CN2N=NC(C3=CSC=C3)=C2)=C1)O	[1]

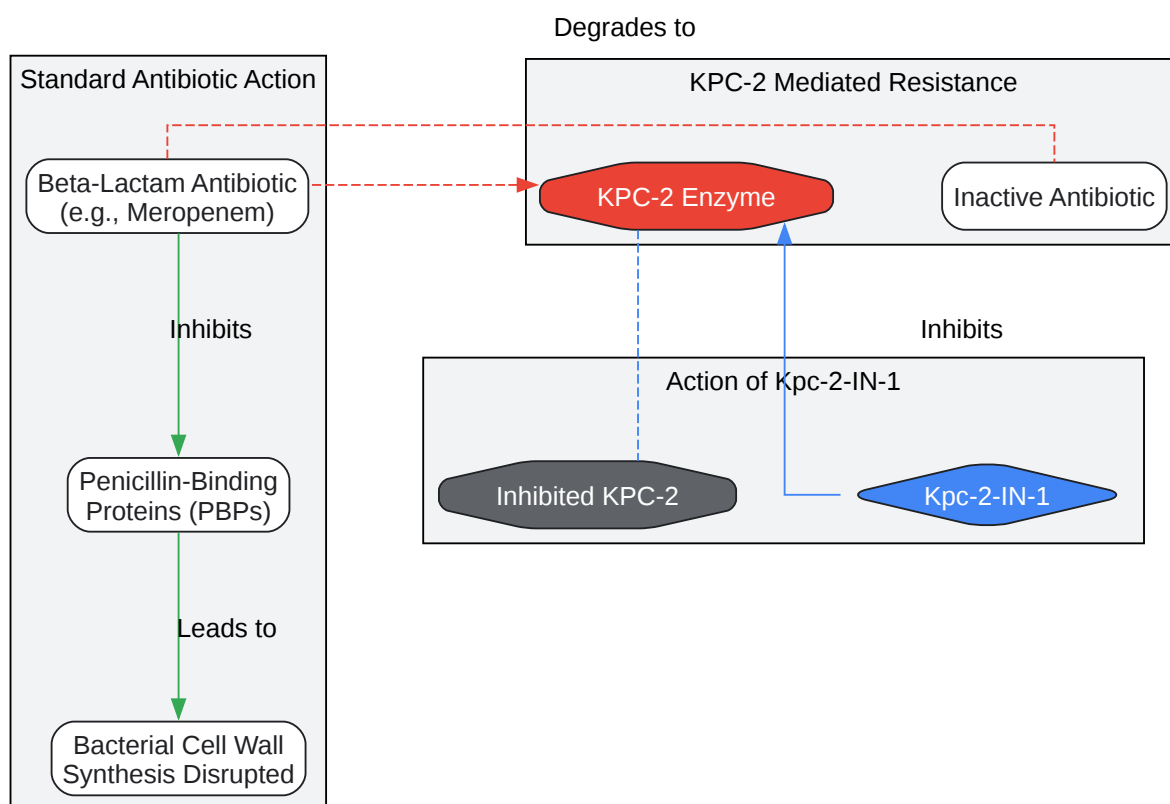
## Mechanism of Action: Inhibition of KPC-2

The primary function of KPC-2 is to hydrolyze the amide bond within the four-membered  $\beta$ -lactam ring characteristic of penicillin, cephalosporin, and carbapenem antibiotics.[3][5] This enzymatic degradation inactivates the antibiotic before it can reach its target—the penicillin-binding proteins (PBPs) responsible for bacterial cell wall synthesis.

The catalytic process of KPC-2 involves two main steps:

- **Acylation:** The catalytic Serine-70 (S70) residue in the KPC-2 active site performs a nucleophilic attack on the  $\beta$ -lactam ring, forming a covalent acyl-enzyme intermediate.[3]
- **Deacylation:** A water molecule, activated by Glutamate-166 (E166), hydrolyzes the acyl-enzyme intermediate, releasing the inactivated antibiotic and regenerating the active enzyme.[3] KPC-2 is particularly efficient at this deacylation step, enabling its potent carbapenemase activity.[3][6]

**Kpc-2-IN-1** acts as a transition-state analog. The boronic acid moiety is key to its inhibitory function, forming a reversible covalent bond with the catalytic S70 residue in the KPC-2 active site. This interaction mimics the tetrahedral transition state of  $\beta$ -lactam hydrolysis, effectively blocking the enzyme's active site and preventing it from binding to and hydrolyzing  $\beta$ -lactam antibiotics.[7]



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Figure 1: Mechanism of KPC-2 inhibition by **Kpc-2-IN-1**.

## Quantitative Data and In Vitro Efficacy

**Kpc-2-IN-1** demonstrates high potency against its target enzyme and significant synergistic effects when combined with  $\beta$ -lactam antibiotics against resistant bacterial strains.

## Enzyme Inhibition

The inhibitory potential of **Kpc-2-IN-1** against purified KPC-2 enzyme is quantified by its inhibition constant ( $K_i$ ).

Compound	Target	$K_i$ ( $\mu\text{M}$ )	Reference
Kpc-2-IN-1	KPC-2	0.032	[1]

## Antibiotic Synergy

When used in combination with antibiotics, **Kpc-2-IN-1** effectively restores their activity against KPC-2-producing *E. coli*. The following table summarizes the reduction in the Minimum Inhibitory Concentration (MIC) of cefotaxime (CTX) and meropenem (MEM).

Organism Strains	Antibiotic	MIC without Inhibitor (µg/mL)	Kpc-2-IN-1 Conc. (µg/mL)	MIC with Inhibitor (µg/mL)	Fold Increase in Susceptibility	Reference
E. coli BL21 (DE3) (KPC-2)	Cefotaxime	16	50	≤ 0.03	~512	<a href="#">[1]</a>
E. coli BL21 (DE3) (KPC-2)	Meropenem	>64	50	≤ 0.06	>1000	<a href="#">[1]</a>
E. coli NCTC 10418 (KPC-2)	Cefotaxime	16	50	≤ 0.03	~512	<a href="#">[1]</a>
E. coli NCTC 10418 (KPC-2)	Meropenem	>64	50	≤ 0.06	>1000	<a href="#">[1]</a>

## Cell Viability

**Kpc-2-IN-1** is well-tolerated in human cell lines, indicating a favorable preliminary safety profile. [\[1\]](#) A similar compound, KPC-2-IN-2, showed over 80% viability in HEK-293 cells after 24 hours at concentrations of 5 and 50 µg/mL. [\[8\]](#)

## Experimental Protocols

The evaluation of **Kpc-2-IN-1** involves standard microbiological and biochemical assays.

### Protocol 1: Determination of Enzyme Inhibition Constant (K<sub>i</sub>)

This protocol outlines a general method for determining the  $K_i$  value of an inhibitor against KPC-2 using a chromogenic substrate like nitrocefin.

- Reagents and Materials:

- Purified KPC-2  $\beta$ -lactamase enzyme.
- Nitrocefin (reporter substrate).
- **Kpc-2-IN-1** dissolved in DMSO.
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).
- 96-well microplate and spectrophotometer.

- Procedure:

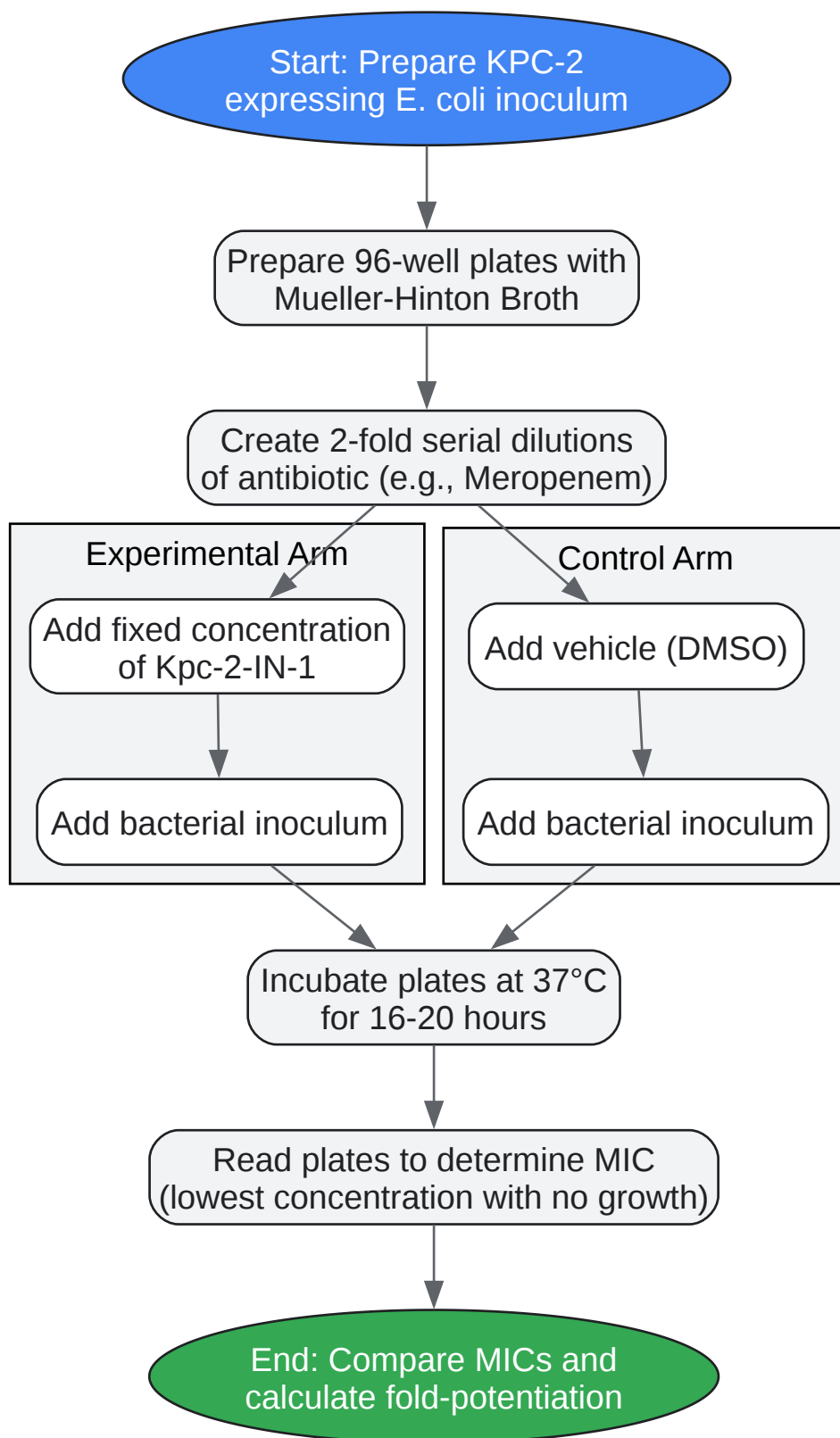
1. Prepare serial dilutions of **Kpc-2-IN-1** in the assay buffer.
2. In a 96-well plate, add a fixed concentration of KPC-2 enzyme to each well containing the different inhibitor concentrations.
3. Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).
4. Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.
5. Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time.
6. Calculate the initial velocity ( $V_0$ ) for each inhibitor concentration.
7. Determine the  $IC_{50}$  value by plotting the enzyme activity against the logarithm of the inhibitor concentration.
8. Calculate the  $K_i$  value using the Cheng-Prusoff equation,  $K_i = IC_{50} / (1 + [S]/K_m)$ , where  $[S]$  is the substrate concentration and  $K_m$  is the Michaelis-Menten constant for the substrate.

## Protocol 2: Antibiotic Synergy Testing (MIC Reduction Assay)

This protocol determines the ability of **Kpc-2-IN-1** to potentiate the activity of a  $\beta$ -lactam antibiotic against a KPC-2-producing bacterial strain.

- Reagents and Materials:
  - KPC-2-expressing E. coli strain (e.g., BL21 DE3).
  - Cation-adjusted Mueller-Hinton Broth (CAMHB).
  - $\beta$ -lactam antibiotic stock solution (e.g., cefotaxime).
  - **Kpc-2-IN-1** stock solution.
  - 96-well microplates.
- Procedure:
  1. Prepare a bacterial inoculum standardized to 0.5 McFarland ( $\sim 1.5 \times 10^8$  CFU/mL) and dilute it to a final concentration of  $\sim 5 \times 10^5$  CFU/mL in the test wells.
  2. In a 96-well plate, perform a two-fold serial dilution of the  $\beta$ -lactam antibiotic in CAMHB.
  3. Add a fixed, sub-inhibitory concentration of **Kpc-2-IN-1** (e.g., 5 or 50  $\mu$ g/mL) to each well of a corresponding set of antibiotic dilutions.[\[1\]](#)
  4. A control plate with only the antibiotic dilutions (no inhibitor) should be prepared in parallel.
  5. Add the standardized bacterial inoculum to all wells.
  6. Incubate the plates at 37°C for 16-20 hours.[\[1\]](#)
  7. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

8. Compare the MIC of the antibiotic with and without **Kpc-2-IN-1** to calculate the fold-potential.





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Figure 2: Experimental workflow for an MIC reduction synergy assay.

## Conclusion

**Kpc-2-IN-1** is a highly effective inhibitor of the KPC-2  $\beta$ -lactamase, a critical driver of antibiotic resistance. Its boronic acid-based structure allows it to potently and reversibly bind to the enzyme's active site. In vitro studies have confirmed its ability to restore the bactericidal activity of  $\beta$ -lactam antibiotics like cefotaxime and meropenem against otherwise resistant strains of *E. coli*.<sup>[1]</sup> The well-defined chemical properties, clear mechanism of action, and strong preclinical data make **Kpc-2-IN-1** a promising lead compound for the development of next-generation  $\beta$ -lactamase inhibitors to combat multidrug-resistant bacterial infections.

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